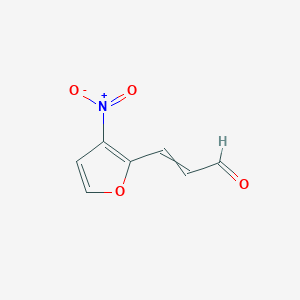
3-(3-Nitrofuran-2-yl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrofuran-2-yl)prop-2-enal is a chemical compound belonging to the nitrofuran class. Nitrofurans are synthetic molecules characterized by a furan ring with a nitro group attached. These compounds have been widely studied for their antimicrobial properties and have found applications in various fields, including medicine and industry .
Preparation Methods
The synthesis of 3-(3-Nitrofuran-2-yl)prop-2-enal typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further processed to obtain this compound . Industrial production methods often involve similar nitration processes, optimized for large-scale production.
Chemical Reactions Analysis
3-(3-Nitrofuran-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid for nitration, and reducing agents like hydrogen gas or metal hydrides for reduction. Major products formed from these reactions include amino derivatives and carboxylic acids .
Scientific Research Applications
3-(3-Nitrofuran-2-yl)prop-2-enal has been extensively studied for its antimicrobial properties. It has shown potent activity against various bacterial strains, including Mycobacterium tuberculosis. The compound’s derivatives have been evaluated for their ability to inhibit bacterial growth and have shown promise as potential antituberculosis agents . Additionally, nitrofuran compounds are used in computational chemistry for drug design and analysis .
Mechanism of Action
The antimicrobial activity of 3-(3-Nitrofuran-2-yl)prop-2-enal is primarily due to its ability to inhibit bacterial enzymes. Specifically, it targets arylamine N-acetyltransferase, an enzyme essential for the intracellular survival of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts bacterial metabolism and leads to cell death .
Comparison with Similar Compounds
3-(3-Nitrofuran-2-yl)prop-2-enal is part of the broader nitrofuran class, which includes compounds like nitrofurazone, nitrofurantoin, and furazolidone. These compounds share a common furan ring with a nitro group but differ in their specific functional groups and applications. For example, nitrofurantoin is widely used for urinary tract infections, while furazolidone is used for bacterial diarrhea .
Properties
CAS No. |
38000-81-6 |
|---|---|
Molecular Formula |
C7H5NO4 |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
3-(3-nitrofuran-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5NO4/c9-4-1-2-7-6(8(10)11)3-5-12-7/h1-5H |
InChI Key |
QXTLWQWHPNLTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1[N+](=O)[O-])C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















